molecular formula C18H22N2O4S2 B2834730 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922003-06-3

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2834730
CAS No.: 922003-06-3
M. Wt: 394.5
InChI Key: PECQBFJDRHUUDI-UHFFFAOYSA-N
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Description

    Sulfonylation: The thiophene-2-sulfonamide group is introduced via a sulfonylation reaction. This involves reacting the tetrahydrobenzo[b][1,4]oxazepine intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is typically performed at low temperatures to control the reactivity and ensure high yield.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This includes:

    Batch Processing: Utilizing large reactors to handle the multi-step synthesis.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide typically involves multiple steps:

  • Formation of the Tetrahydrobenzo[b][1,4]oxazepine Core

      Starting Materials: The synthesis begins with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core. This can be achieved through a cyclization reaction involving an appropriate amine and a ketone.

      Reaction Conditions: The reaction is usually carried out in the presence of a strong acid catalyst under reflux conditions to facilitate the cyclization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction typically converts the sulfonamide group to an amine.

  • Substitution

      Reagents: Nucleophiles such as amines or alcohols.

      Products: Substitution reactions can replace the sulfonamide group with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology

    Antimicrobial Activity: As a sulfonamide, it exhibits potential antimicrobial properties, making it useful in the development of new antibiotics.

    Enzyme Inhibition: It can serve as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Medicine

    Drug Development: The compound’s structure can be modified to enhance its pharmacological properties, leading to the development of new therapeutic agents.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit enzyme activity by binding to the active site, preventing substrate access.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound could intercalate with nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide
  • N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide

Uniqueness

Compared to these similar compounds, N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide stands out due to its unique thiophene sulfonamide moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-4-9-20-14-11-13(19-26(22,23)16-6-5-10-25-16)7-8-15(14)24-12-18(2,3)17(20)21/h5-8,10-11,19H,4,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECQBFJDRHUUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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